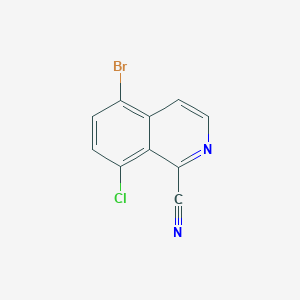

5-Bromo-8-chloroisoquinoline-1-carbonitrile

Description

Chemical Name: 5-Bromo-8-chloroisoquinoline-1-carbonitrile CAS Number: 1517799-37-9 Molecular Formula: C₁₀H₄BrClN₂ Molecular Weight: ~282.51 g/mol (calculated) Structural Features:

- Isoquinoline core with nitrogen at position 2.

- Substituents: Bromine (Br) at position 5, chlorine (Cl) at position 8, and a cyano group (CN) at position 1. Key Properties:

- High polarity due to the electron-withdrawing cyano group, enhancing reactivity in cross-coupling reactions .

- Potential applications in pharmaceuticals as intermediates for kinase inhibitors or antimicrobial agents.

Properties

Molecular Formula |

C10H4BrClN2 |

|---|---|

Molecular Weight |

267.51 g/mol |

IUPAC Name |

5-bromo-8-chloroisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C10H4BrClN2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H |

InChI Key |

GEPXWGFLCLUEDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN=C(C2=C1Cl)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-chloroisoquinoline-1-carbonitrile typically involves the halogenation of isoquinoline derivatives. One common method includes the bromination and chlorination of isoquinoline followed by the introduction of a nitrile group. The reaction conditions often require the use of halogenating agents such as bromine and chlorine, and the reactions are carried out under controlled temperatures to ensure the selective substitution of the desired positions on the isoquinoline ring.

Industrial Production Methods

Industrial production of 5-Bromo-8-chloroisoquinoline-1-carbonitrile may involve large-scale halogenation processes using advanced reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography to obtain the desired quality for further applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-chloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify the nitrile group.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

5-Bromo-8-chloroisoquinoline-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloroisoquinoline-1-carbonitrile involves its interaction with molecular targets in biological systems. The presence of halogen atoms and the nitrile group can influence its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The table below summarizes critical differences between 5-Bromo-8-chloroisoquinoline-1-carbonitrile and its analogs:

Key Comparisons

Substituent Position and Electronic Effects

- Cyano Group Influence: The presence of a cyano group at position 1 in the target compound increases electron-withdrawing effects, making it more reactive in nucleophilic aromatic substitutions compared to analogs like 5-Bromo-8-chloroisoquinoline (lacking CN) .

- Halogen Variants: Replacing chlorine with fluorine (as in 5-Bromo-1-chloro-8-fluoroisoquinoline) introduces steric and electronic differences. Fluorine’s small size and strong electronegativity improve metabolic stability in drug candidates .

Core Structure Differences

- Isoquinoline vs. Quinoline: The nitrogen position distinguishes isoquinoline (position 2) from quinoline (position 1). This alters electron density distribution, affecting binding to biological targets. For example, 5-Bromoquinoline-8-carbonitrile may exhibit different pharmacological behavior due to this structural divergence .

Positional Isomerism

- 8-Bromo-1-chloroisoquinoline swaps bromine and chlorine positions compared to the target compound. This positional isomerism impacts solubility and bioavailability, as halogen placement influences molecular symmetry and dipole moments .

Biological Activity

5-Bromo-8-chloroisoquinoline-1-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanism of action, comparative studies with similar compounds, and relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 5-Bromo-8-chloroisoquinoline-1-carbonitrile is , with a molecular weight of approximately 267.51 g/mol. The compound features a unique structure characterized by the presence of bromine at the 5th position, chlorine at the 8th position, and a cyano group at the 1st position of the isoquinoline ring. These halogen substituents significantly influence its chemical reactivity and biological properties.

The biological activity of 5-Bromo-8-chloroisoquinoline-1-carbonitrile is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may inhibit certain enzymes or receptors involved in critical cellular pathways, leading to effects such as:

- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting cancer cell growth by targeting key signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest it may disrupt microbial cell functions, contributing to its effectiveness against various pathogens.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Bromo-8-chloroisoquinoline-1-carbonitrile, it is essential to compare it with structurally similar compounds.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromoisoquinoline | Bromine at the 5th position | Lacks chlorine; simpler structure |

| 8-Chloroisoquinoline | Chlorine at the 8th position | Lacks bromine; potential differences in reactivity |

| 5-Chloroisoquinoline | Chlorine at the 5th position | Lacks bromine; different chemical properties |

| 8-Bromo-5-chloroisoquinoline | Both bromine and chlorine present | Different positional arrangement; unique reactivity |

The dual halogenation in 5-Bromo-8-chloroisoquinoline-1-carbonitrile enhances its reactivity and potential for further chemical modifications compared to its analogs.

Research Findings and Case Studies

Recent studies have explored various aspects of the biological activity of this compound:

-

Anticancer Properties :

- A study investigated the cytotoxic effects of 5-Bromo-8-chloroisoquinoline-1-carbonitrile on human cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as a lead compound in cancer therapy.

- The mechanism involved apoptosis induction through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.

-

Antimicrobial Activity :

- Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, particularly against resistant strains, indicating its promise as an antimicrobial agent.

- Molecular Docking Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.